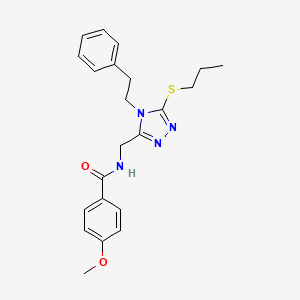
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MPPT and is a potent and selective antagonist of the melanocortin-1 receptor (MC1R). The MC1R is a G protein-coupled receptor that is involved in regulating skin pigmentation, inflammation, and immune responses. MPPT has been extensively studied for its potential use in treating various skin disorders, including skin cancer, psoriasis, and vitiligo.
Mécanisme D'action
MPPT is a selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which is involved in regulating skin pigmentation. By blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes by blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPPT has several advantages for lab experiments. It is a potent and selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which makes it a valuable tool for studying the role of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide in regulating skin pigmentation, inflammation, and immune responses. Additionally, MPPT has been extensively studied for its potential use in treating various skin disorders, which makes it a valuable tool for drug development. However, the synthesis of MPPT is a complex process that requires specialized equipment and expertise, which can limit its availability and use in some labs.
Orientations Futures
There are several future directions for research on MPPT. One area of research is the development of more efficient synthesis methods for MPPT, which could increase its availability and use in labs. Another area of research is the development of more potent and selective 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide antagonists, which could lead to the development of more effective treatments for skin disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential use in treating other conditions beyond skin disorders.
Méthodes De Synthèse
The synthesis of MPPT involves a series of chemical reactions starting with the condensation of 4-methoxybenzoyl chloride with N-(4-phenethyl-5-propylthio-1,2,4-triazol-3-yl)methylamine. The resulting intermediate is then treated with benzoyl chloride to yield MPPT. The synthesis of MPPT is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MPPT has been extensively studied for its potential use in treating various skin disorders. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT has also been shown to have anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage, making it a potential treatment for skin cancer.
Propriétés
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAKDHJVWDJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)
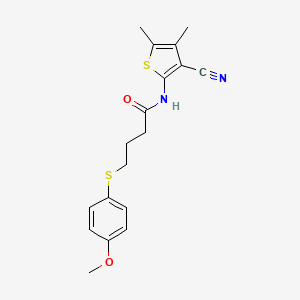
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2792257.png)
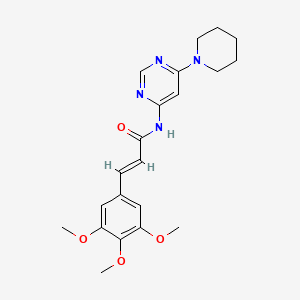
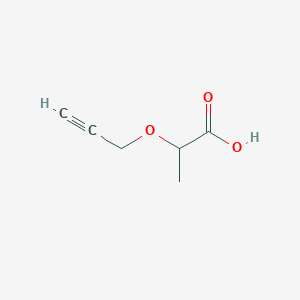
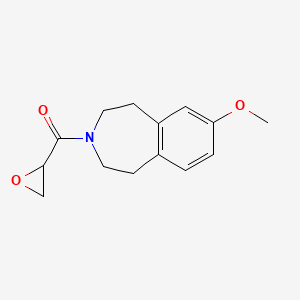

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)
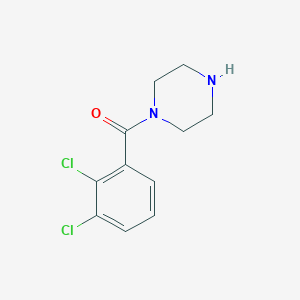
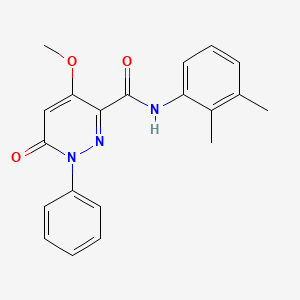
![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)
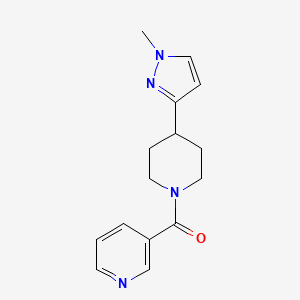
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)